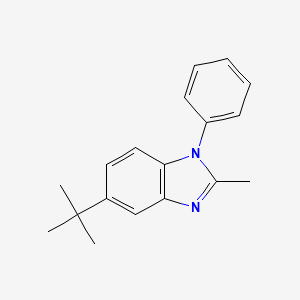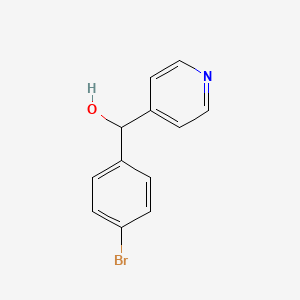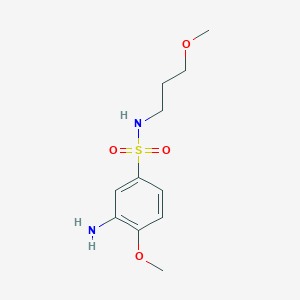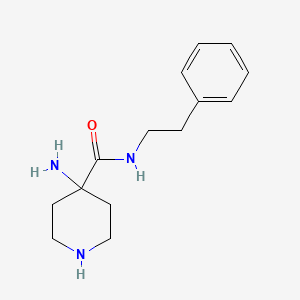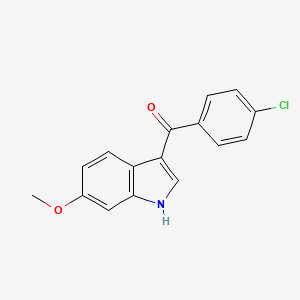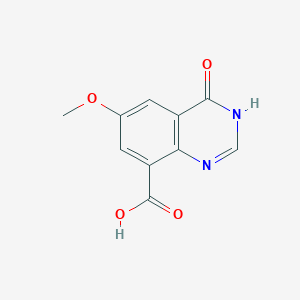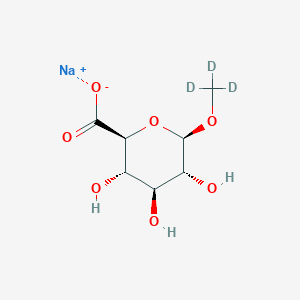
Methyl-d3 Beta-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d3 Beta-D-Glucuronide Sodium Salt: is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glycosidic compound. This compound is often used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of methyl beta-D-glucuronide with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions under specific conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of a functional group in the compound with another group, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: Methyl-d3 Beta-D-Glucuronide Sodium Salt is used as a chemical reagent in various synthetic pathways and analytical techniques. Biology: It is employed in biological studies to induce the production of specific enzymes, such as beta-D-glucuronidase in Escherichia coli. Medicine: The compound is used in pharmaceutical research to study drug metabolism and enzyme activity. Industry: It finds applications in the production of glycoproteins and other biologically active molecules.
Molecular Targets and Pathways Involved:
Enzyme Induction: this compound induces the production of beta-D-glucuronidase, an enzyme involved in the breakdown of glucuronides.
Pathways: The compound interacts with specific molecular pathways to modulate enzyme activity, which is crucial in various biological processes.
Comparación Con Compuestos Similares
Phenyl-beta-D-glucuronide: Another glycosidic compound used in similar research applications.
Methyl beta-D-glucopyranoside: A related compound with applications in glycosidic chemistry.
Resorufin pentyl ether: Used in biochemical assays and research.
Uniqueness: Methyl-d3 Beta-D-Glucuronide Sodium Salt is unique in its ability to induce specific enzyme production, making it valuable in targeted biological studies.
Propiedades
Fórmula molecular |
C7H11NaO7 |
|---|---|
Peso molecular |
233.17 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1/i1D3; |
Clave InChI |
MSQCUKVSFZTPPA-QGPDKJCDSA-M |
SMILES isomérico |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


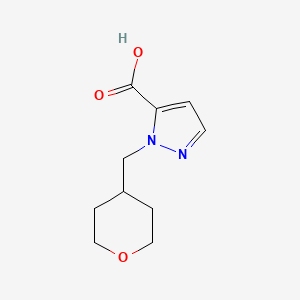
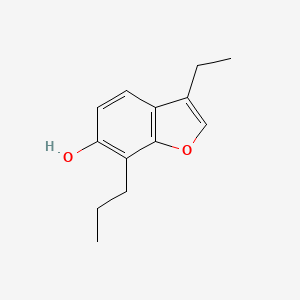
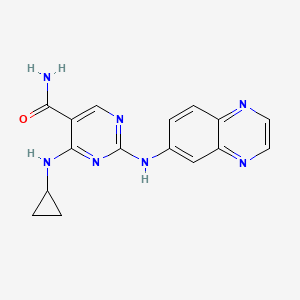


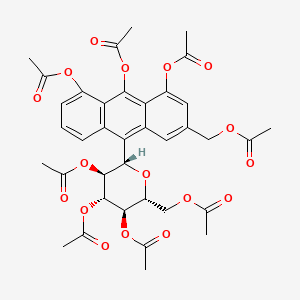
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
